molecular formula C16H17FN2O B2707439 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile CAS No. 2329429-93-6

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile

Número de catálogo B2707439
Número CAS: 2329429-93-6
Peso molecular: 272.323
Clave InChI: ZXRDGLHZFNGETR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability.

Mecanismo De Acción

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile acts as a competitive inhibitor of GABA-AT, preventing the breakdown of GABA and leading to increased levels of this neurotransmitter in the brain. This results in a reduction in neuronal excitability and seizure activity, as well as potential therapeutic effects in addiction and anxiety.
Biochemical and Physiological Effects:
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been shown to increase brain levels of GABA, leading to a reduction in neuronal excitability and seizure activity. It has also been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile is its high potency and selectivity for GABA-AT, making it a valuable tool for studying the role of GABA in various neurological disorders. However, its high potency may also lead to off-target effects and potential toxicity, which need to be carefully monitored in experimental settings.

Direcciones Futuras

There are several potential future directions for research on 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile, including:
1. Further exploration of its therapeutic potential in various neurological disorders, including epilepsy, addiction, and anxiety.
2. Investigation of its potential as a tool for studying the role of GABA in the brain and its interactions with other neurotransmitters.
3. Development of new analogs and derivatives of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile with improved potency, selectivity, and safety profiles.
4. Study of its pharmacokinetics and pharmacodynamics in humans to determine its potential as a clinical drug candidate.
5. Investigation of its potential as a treatment for other disorders such as schizophrenia, depression, and pain.
In conclusion, 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile is a potent and selective inhibitor of GABA-AT with potential therapeutic applications in various neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a clinical drug candidate.

Métodos De Síntesis

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile can be synthesized using a multi-step process involving the reaction of 4-fluorophenylcyclopropanecarboxylic acid with piperidine and subsequent nitrile formation. The final product is obtained after purification and isolation.

Aplicaciones Científicas De Investigación

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase brain levels of GABA, leading to a reduction in neuronal excitability and seizure activity. Additionally, 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile has been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in preclinical studies.

Propiedades

IUPAC Name

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-9-5-12(11-18)6-10-19/h1-4,12H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDGLHZFNGETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.